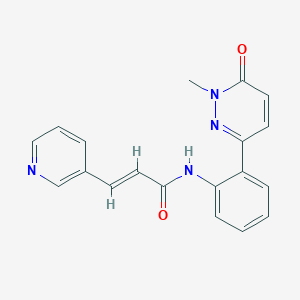

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-19(25)11-9-17(22-23)15-6-2-3-7-16(15)21-18(24)10-8-14-5-4-12-20-13-14/h2-13H,1H3,(H,21,24)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDMFMVCJLEHV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a derivative of pyridazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.32 g/mol. The structure features a pyridazinone ring, which is known for its bioactivity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

- Case Study: A study conducted on human breast cancer cell lines showed that derivatives with similar structures inhibited cell growth by over 50% at specific concentrations.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , which are common in pyridazinone derivatives. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- In Vitro Studies: Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range.

- Mechanism: The antimicrobial action is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Pharmacological Mechanisms

The biological activity of (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-3-(pyridin-3-y)acrylamide can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in tumor growth and bacterial metabolism.

- Receptor Modulation: It could modulate receptors related to inflammation and pain, contributing to its analgesic effects.

- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | IC50 < 10 µM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | Interference with metabolic pathways |

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis requires precise control of reaction conditions (e.g., temperature, pH, solvent selection) and purification techniques. For example:

- Stepwise coupling : Acrylamide formation via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side reactions.

- Purification : Column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) is essential to isolate the product from unreacted intermediates .

- Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and spectrometric methods is required:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon frameworks, focusing on acrylamide double-bond geometry (E-configuration) and pyridazinone ring substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : If crystals are obtainable, this provides definitive stereochemical data .

Q. What strategies mitigate solubility challenges in biological assays?

Solubility can be improved via:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEGylation) to the pyridin-3-yl or phenyl moieties without disrupting pharmacophores .

Advanced Research Questions

Q. How do structural modifications influence the compound's stability and bioactivity?

Systematic structure-activity relationship (SAR) studies are critical:

- Pyridazinone ring substitutions : Replacing the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) may enhance metabolic stability but reduce solubility .

- Acrylamide double-bond geometry : Z-isomers often exhibit reduced activity due to steric hindrance; computational docking can predict binding affinity changes .

- Data-driven approach : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets) across derivatives .

Q. What experimental designs are recommended for resolving contradictions in biological activity data?

Contradictions may arise from assay conditions or off-target effects. Solutions include:

- Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods .

- Proteome-wide profiling : Use affinity pulldown coupled with mass spectrometry to identify unintended targets .

- Buffer optimization : Test activity in physiologically relevant buffers (e.g., containing glutathione to mimic intracellular redox conditions) .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to the ATP-binding pocket of kinases, focusing on hydrogen bonding with pyridazinone carbonyl and pyridin-3-yl groups .

- MD simulations : Assess dynamic interactions over 100-ns trajectories to identify residues critical for stable binding .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions to prioritize synthesizable analogs .

Q. What methodologies elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H2O2), and photolytic conditions, followed by LC-MS/MS to identify degradation products .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF to detect glucuronidation or hydroxylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption barriers .

- Prodrug strategies : Modify the acrylamide moiety (e.g., esterification) to enhance membrane permeability and hydrolyze in vivo to the active form .

Methodological Tables

Q. Table 1. Key Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.5–8.7 ppm (pyridin-3-yl protons), δ 7.2–7.4 ppm (aromatic H) | |

| HRMS | [M+H]+ m/z calc. 377.12, found 377.11 |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Products (LC-MS/MS) | Implication |

|---|---|---|

| Acidic (pH 3) | Hydrolysis of pyridazinone ring | Avoid gastric routes |

| Oxidative (H2O2) | N-oxide formation on pyridine | Redox-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.